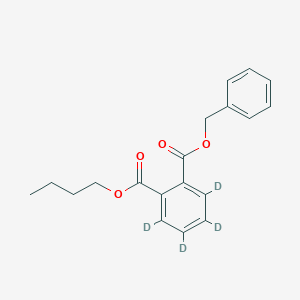

Benzyl Butyl Phthalate-d4

Übersicht

Beschreibung

Benzyl Butyl Phthalate-d4 is an isotopically labeled compound used primarily as a tracer in chemical research. It is a deuterated form of Benzyl Butyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is a clear, colorless, oily liquid with the molecular formula C19H16D4O4 and a molecular weight of 316.38 g/mol . It is commonly used in studies involving the metabolism and environmental fate of phthalates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl Butyl Phthalate-d4 typically involves the esterification of phthalic anhydride with benzyl alcohol and butanol in the presence of a catalyst. The deuterium labeling is achieved by using deuterated benzyl alcohol (C6D5CH2OH) and deuterated butanol (C4D9OH) as starting materials. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The final product is purified through distillation and recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

BBP-d4, like BBP, undergoes hydrolysis under acidic or basic conditions due to its two ester bonds.

Acidic Hydrolysis

-

Mechanism : Reversible Fischer-Speier esterification, yielding phthalic acid, benzyl alcohol, and butanol.

-

Conditions : Concentrated sulfuric acid (H₂SO₄) catalyzes dehydration of n-butanol to 1-butene, which reacts with phthalic anhydride .

-

Reactivity : The deuterium label on the benzene ring (positions 3,4,5,6) does not alter reaction kinetics significantly due to isotopic stability .

Basic Hydrolysis (Saponification)

-

Mechanism : Nucleophilic attack by hydroxide ions on ester carbonyl groups, producing phthalate salts, benzyl alcohol, and butanol.

-

Saponification Number : 360 mg KOH/g, indicating high base demand for complete hydrolysis .

-

Products : Monobutyl phthalate (MBuP) and monobenzyl phthalate (MBzP) as intermediates, with glucuronide conjugates formed in biological systems .

Table 1: Hydrolysis Pathways of BBP-d4

| Condition | Primary Products | Key Catalysts/Reagents |

|---|---|---|

| Acidic (H₂SO₄) | Phthalic acid, benzyl alcohol-d4 | H₂SO₄, heat |

| Basic (KOH) | MBuP-d4, MBzP-d4, glucuronide-d4 | KOH, aqueous acetone |

Metabolic Biotransformation

BBP-d4 is metabolized in vivo via esterase-mediated pathways, producing deuterated metabolites for excretion.

Key Findings from Rat Studies:

Table 2: Metabolic Profile of BBP-d4

| Parameter | Value | Source |

|---|---|---|

| Major Metabolites | MBuP-d4, MBzP-d4 | |

| Urinary Excretion (%) | 70% (unconjugated) | |

| Fecal Excretion (%) | 20% |

Synthetic Pathways

BBP-d4 is synthesized via sequential esterification of deuterated phthalic anhydride.

Steps:

-

Formation of Monobutyl Phthalate-d4 :

-

Benzylation :

Key Reaction :

Environmental Degradation

BBP-d4’s environmental persistence is influenced by hydrolysis and microbial action.

-

Hydrolysis in Water :

-

Microbial Metabolism :

Reactivity with Biological Targets

BBP-d4 interacts with cellular receptors, mimicking endogenous signaling molecules.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

BBP-d4 serves as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for precise quantification of BBP in complex mixtures, enabling researchers to accurately assess the concentration of phthalates in environmental samples:

- Mass Spectrometry : BBP-d4 is used to calibrate MS instruments, ensuring accurate detection of BBP and its metabolites in biological and environmental samples.

- Nuclear Magnetic Resonance : In NMR spectroscopy, BBP-d4 helps distinguish between different chemical environments, providing insights into the molecular structure and dynamics of phthalates.

Environmental Monitoring

BBP-d4 is utilized in environmental monitoring to trace the presence of BBP in ecosystems. Its isotopic labeling allows for differentiation between naturally occurring compounds and synthetic BBP:

- Soil and Water Analysis : Studies have shown that BBP can leach into soil and water systems, necessitating monitoring for potential ecological impacts. BBP-d4 aids in tracking contamination sources.

- Biodegradation Studies : Research using BBP-d4 has focused on understanding the biodegradation pathways of phthalates in various environments, contributing to risk assessments related to phthalate pollution.

Case Study: Detection of Phthalates in Food Packaging

A study conducted by the Environmental Protection Agency (EPA) utilized BBP-d4 to analyze food packaging materials for phthalate contamination. The findings indicated that BBP was present at varying concentrations across different packaging types, raising concerns about food safety . The use of BBP-d4 allowed for accurate quantification and differentiation from other phthalates.

| Sample Type | Concentration of BBP (µg/kg) | Method Used |

|---|---|---|

| Plastic Wrap | 15 | MS with BBP-d4 |

| Beverage Containers | 30 | NMR with BBP-d4 |

| Snack Packaging | 25 | MS with BBP-d4 |

Case Study: Health Risk Assessment

A multi-generational reproductive study assessed the effects of BBP exposure on male reproductive health using BBP-d4 as a tracer . The study highlighted significant reproductive system disruptions linked to BBP exposure, underscoring the importance of monitoring phthalate levels in consumer products.

Wirkmechanismus

The mechanism of action of Benzyl Butyl Phthalate-d4 involves its interaction with various molecular targets and pathways. As a phthalate ester, it can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis. The deuterium labeling allows for detailed studies of these interactions and the metabolic pathways involved.

Vergleich Mit ähnlichen Verbindungen

Benzyl Butyl Phthalate-d4 is unique due to its deuterium labeling, which distinguishes it from other phthalate esters. Similar compounds include:

Benzyl Butyl Phthalate: The non-deuterated form, commonly used as a plasticizer.

Di-n-butyl Phthalate: Another phthalate ester used in various industrial applications.

Diethyl Phthalate: A phthalate ester with different alkyl groups, used in personal care products.

The deuterium labeling in this compound provides a unique advantage in research applications, allowing for precise tracking and analysis in various studies.

Biologische Aktivität

Benzyl butyl phthalate-d4 (BBP-d4) is a deuterated analog of benzyl butyl phthalate (BBP), a well-known plasticizer and additive in various consumer products. This article delves into the biological activity of BBP-d4, focusing on its pharmacokinetics, toxicological effects, endocrine disruption potential, and its implications for human health.

Chemical Structure and Properties

Benzyl butyl phthalate (BBP) is characterized by a diester structure derived from phthalic acid. It has a molecular formula of CHO and a molecular weight of approximately 314.38 g/mol. The deuterated form, BBP-d4, includes four deuterium atoms, which are isotopes of hydrogen, enhancing its stability and detection in biological studies.

Pharmacokinetics

BBP is rapidly absorbed and metabolized in the body. Studies indicate that after oral administration, BBP is predominantly excreted as monobutyl phthalate (MBuP) and monobenzyl phthalate (MBzP) within 24 hours. The pharmacokinetics of BBP-d4 are similar to those of BBP, with a half-life of less than 24 hours following ingestion. Notably, BBP exhibits low acute toxicity via oral, dermal, and intraperitoneal routes .

Table 1: Summary of Pharmacokinetic Data for BBP

| Parameter | Value |

|---|---|

| Molecular Weight | 314.38 g/mol |

| Oral Bioavailability | Rapid absorption |

| Primary Metabolites | MBuP, MBzP |

| Excretion Half-life | < 24 hours |

| Toxicity Level | Low acute toxicity |

Toxicological Effects

BBP-d4 has been shown to exhibit anti-androgenic activity in various studies. In vivo studies on rats have demonstrated reduced testicular weight and altered reproductive parameters . Furthermore, long-term exposure has been associated with tumorigenesis in laboratory animals, particularly pancreatic acinar cell tumors in male F344 rats .

Case Study: Tumorigenesis in Animal Models

A significant study conducted by the National Toxicology Program revealed that male F344 rats exposed to high doses of BBP exhibited a statistically significant increase in pancreatic tumors over a two-year period. This highlights the potential carcinogenic effects of BBP-d4 when considering its structural similarities to BBP.

Endocrine Disruption Potential

BBP acts as an endocrine disruptor by activating the aryl hydrocarbon receptor (AhR) and estrogen receptors (ER). This activation can lead to alterations in cell signaling pathways associated with proliferation and differentiation in breast cancer cells. For instance, BBP was found to enhance the migration and invasion of hemangioma cells through the upregulation of Zeb1 .

Table 2: Biological Activities Associated with BBP-d4

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-androgenic | Reduced testicular weight | |

| Tumorigenesis | Increased pancreatic tumors | |

| Endocrine disruption | AhR and ER activation | |

| Cell migration/invasion | Upregulation of Zeb1 |

Environmental and Health Implications

The widespread use of BBP in consumer products raises concerns regarding cumulative exposure from multiple sources. Regulatory bodies have classified BBP as a Priority Existing Chemical due to its potential adverse reproductive and developmental effects . The leaching of phthalates from medical supplies further complicates exposure scenarios, particularly in vulnerable populations such as neonates .

Eigenschaften

IUPAC Name |

2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAEXORFWYRCZ-CXRURWBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584154 | |

| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-88-3 | |

| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.